molecular formula C13H21N5O2 B124580 Tezampanel CAS No. 154652-83-2

Tezampanel

Número de catálogo B124580
Número CAS: 154652-83-2
Peso molecular: 279.34 g/mol
Clave InChI: ZXFRFPSZAKNPQQ-YTWAJWBKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tezampanel (INN, USAN) (code names LY-293,558, NGX-424) is a drug originally developed by Eli Lilly . It acts as a competitive antagonist of the AMPA and kainate subtypes of the ionotropic glutamate receptor family, with selectivity for the GluR5 subtype of the kainate receptor . It has neuroprotective and anticonvulsant properties .


Synthesis Analysis

The synthesis of Tezampanel is from Ethyl (3S,4aR,6S,8aR)-6-(hydroxymethyl)-2-(methoxycarbonyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate .


Molecular Structure Analysis

Tezampanel is a small molecule with a molecular weight of 279.344 g·mol −1 . Its chemical formula is C13H21N5O2 .


Physical And Chemical Properties Analysis

Tezampanel is a small molecule with a molecular weight of 279.344 g·mol −1 . Its chemical formula is C13H21N5O2 .

Aplicaciones Científicas De Investigación

1. Analgesic Effects in Postoperative Pain

Tezampanel, an AMPA/kainate receptor antagonist, has been evaluated for its analgesic properties in a postoperative pain model in rats. Epidural administration of Tezampanel demonstrated effectiveness in increasing withdrawal latency to heat, suggesting analgesic effects. This indicates potential utility in managing postoperative pain through modulation of non-NMDA receptors (Jin et al., 2007).

2. Spasticity Therapy in Spinal Cord Injury

Tezampanel has shown promise in reducing stretch reflex activity in experimental models of spinal cord injury spasticity. This suggests its potential as an adjunct therapy for spasticity management, particularly in conditions where standard treatments like intrathecal baclofen are less effective or have significant side effects (Gómez-Soriano et al., 2010).

3. Efficacy in Capsaicin-Induced Pain and Hyperalgesia

NGX426, an oral prodrug of Tezampanel, has been studied for its effects on capsaicin-induced pain and hyperalgesia in humans. The study found that NGX426 significantly reduced spontaneous and elicited pain, highlighting the potential of Tezampanel derivatives in treating clinical pain conditions (Wallace et al., 2012).

Safety And Hazards

Tezampanel is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be avoided from inhalation, contact with eyes, skin, and clothing. It should be used in a well-ventilated area and kept away from sources of ignition .

Direcciones Futuras

Tezampanel has a range of effects which may be useful for medicinal purposes, as well as its applications in scientific research . It suppresses both the withdrawal symptoms from morphine and other opioids, and the development of tolerance, as well as having antihyperalgesic and analgesic effects in its own right . It also has anxiolytic effects in animal studies and has been suggested as a candidate for the treatment of anxiety in humans .

Propiedades

IUPAC Name

(3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFRFPSZAKNPQQ-YTWAJWBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

NGX426 is a prodrug of tezampanel (NGX424). Tezampanel is an antagonist that binds to glutamate kainate (Glu K5) receptors, inhibiting excitatory synapases the brain.
Record name Tezampanel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tezampanel

CAS RN

154652-83-2
Record name Tezampanel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154652-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tezampanel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154652832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tezampanel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TEZAMPANEL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA36S2O9C2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tezampanel
Reactant of Route 2
Tezampanel
Reactant of Route 3
Tezampanel
Reactant of Route 4
Tezampanel
Reactant of Route 5
Tezampanel
Reactant of Route 6
Tezampanel

Citations

For This Compound
245
Citations
TH Figueiredo… - Experimental …, 2023 - journals.sagepub.com
… Rats treated with tezampanel–caramiphen had no evidence of neuropathology, except for … treatment consisting of tezampanel and caramiphen may provide full neuroprotection. …
Number of citations: 1 journals.sagepub.com
TH Figueiredo, V Aroniadou-Anderjaska… - Toxics, 2022 - mdpi.com
Acute exposure to nerve agents induces status epilepticus (SE), which can cause death or long-term brain damage. Diazepam is approved by the FDA for the treatment of nerve agent-…
Number of citations: 4 www.mdpi.com
HC Jin, AJ Keller, JK Jung, A Subieta… - Anesthesia & …, 2007 - journals.lww.com
BACKGROUND: We evaluated the epidural administration of tezampanel, a non-N-methyl-d-aspartate receptor antagonist, in a rat model for postoperative pain. We sought to determine …
Number of citations: 27 journals.lww.com
MDA Furtado, V Aroniadou-Anderjaska… - … of Pharmacology and …, 2023 - ASPET
Acute exposure to nerve agents induces a peripheral cholinergic crisis and prolonged status epilepticus (SE), causing death or long-term brain damage. To provide preclinical data …
Number of citations: 1 jpet.aspetjournals.org
O Soukup, J Korabecny - Toxics, 2022 - mdpi.com
… tezampanel (LY293558) against soman-induced status epilepticus, present the neuroprotective efficacy of novel glutamatergic inhibitor tezampanel … Rats treated with tezampanel did not …
Number of citations: 5 www.mdpi.com
K Chan, A MaassenVanDenBrink - Drugs, 2014 - Springer
… antagonists tezampanel (LY293558 or NGX424) and LY466195 [42]. Since tezampanel … LY300168 had no effect, the effect of tezampanel might well be mediated via the kainate …
Number of citations: 53 link.springer.com
J Gómez‐Soriano, E Goiriena… - British journal of …, 2010 - Wiley Online Library
… Now, in an experimental model of spinal cord injury spasticity, AMPA receptor blockade with NGX424 (Tezampanel) has been shown to reduce stretch reflex activity alone and during …
Number of citations: 11 bpspubs.onlinelibrary.wiley.com
MF Murphy, SJ Mellberg, NM Kurtz… - …, 2008 - BLACKWELL PUBLISHING 9600 …
Number of citations: 8
N Kurtz, E Graham, S Mellberg… - ANNALS OF …, 2008 - WILEY-LISS DIV JOHN WILEY & …
Number of citations: 0
P Baskin, F Reno, E Graham - …, 2009 - SAGE PUBLICATIONS INC 2455 …
Number of citations: 0

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.